molecular formula C23H32Cl2N2O2 B2831983 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride CAS No. 1216948-76-3

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride

Cat. No. B2831983
CAS RN: 1216948-76-3
M. Wt: 439.42
InChI Key: JMPTUCKBWPFVSV-UHFFFAOYSA-N
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Description

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C23H32Cl2N2O2 and its molecular weight is 439.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Some research efforts have focused on synthesizing derivatives of piperazine, which include structures similar to the compound , to evaluate their antimicrobial activities. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-Triazole derivatives from various ester ethoxycarbonylhydrazones with several primary amines, showing good to moderate activities against tested microorganisms (Bektaş et al., 2010).

Synthesis and Characterization for Antihypertensive Agents

Research into the synthesis and characterization of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts as potential dual antihypertensive agents has been conducted by Marvanová et al. (2016). This work involves the preparation of compounds as free bases and their transformation into hydrochloride salts, exploring the properties of piperazine derivatives in medicinal chemistry (Marvanová et al., 2016).

Asymmetric Synthesis of Anxiolytic Drugs

The asymmetric synthesis of anxiolytic drugs, including structures related to piperazine derivatives, has been described by Narsaiah and Nagaiah (2010). Their work provides an efficient method for synthesizing such compounds, highlighting the chemical flexibility and potential therapeutic applications of piperazine derivatives (Narsaiah & Nagaiah, 2010).

Antitumor Activity

The study of the synthesis and antitumor activity of piperazine-based tertiary amino alcohols and their dihydrochlorides has been pursued to investigate the potential of piperazine derivatives in cancer treatment. Hakobyan et al. (2020) examined the effect of synthesized compounds on tumor DNA methylation in vitro, providing insights into the antitumor mechanisms of these compounds (Hakobyan et al., 2020).

properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(2-propan-2-ylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClN2O2.ClH/c1-17(2)21-6-4-5-7-23(21)28-16-20(27)15-25-10-12-26(13-11-25)22-14-19(24)9-8-18(22)3;/h4-9,14,17,20,27H,10-13,15-16H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPTUCKBWPFVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC=CC=C3C(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride

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